
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . Various derivatives of this scaffold have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans .
Synthesis Analysis
The derivatives of 3,4-dihydroquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is complex and varies depending on the specific derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroquinolin-1(2H)-one derivatives can vary greatly depending on the specific derivative and its structure .Scientific Research Applications
Antimicrobial Activity
- Research demonstrates the synthesis and antimicrobial study of compounds derived from fluoroquinolone-based 4-thiazolidinones, showing potential antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents with significant antimicrobial properties (Archana, Srivastava, & Kumar, 2002).
Anticancer Activity
- A study aimed to produce new derivatives and check their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, offering a potential route for breast cancer treatment (Gaber et al., 2021).
Antitubercular and Antimalarial Activity
- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity, presenting a promising avenue for tuberculosis treatment (Marvadi et al., 2020). Furthermore, the synthesis of 4-aminoquinoline-derived thiazolidines and their evaluation against Plasmodium falciparum in vitro and Plasmodium yoelii in vivo showcased significant antimalarial activity (Solomon et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a 3,4-dihydroquinoline moiety , which is known to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines . .
Mode of Action
Compounds with a3,4-dihydroquinoline structure have been found to inhibit p38 MAP kinase, causing cytotoxic activities . This suggests that the compound might interact with its targets, leading to changes in cellular processes that result in cytotoxic effects.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. If the compound does inhibit p38 map kinase as suggested by the presence of the 3,4-dihydroquinoline moiety , it could potentially affect pathways related to cell growth and proliferation, apoptosis, and inflammation.
Result of Action
Based on the known activities of similar compounds, it may exhibit cytotoxic activities against certain cancer cell lines .
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c30-20-13-17(14-29(20)18-9-2-1-3-10-18)22(32)25-23-26-27-24(34-23)33-15-21(31)28-12-6-8-16-7-4-5-11-19(16)28/h1-5,7,9-11,17H,6,8,12-15H2,(H,25,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFFWCPWVGYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
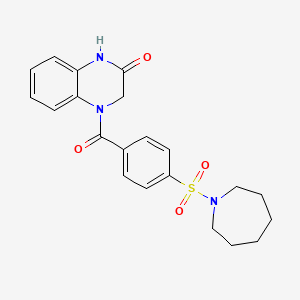


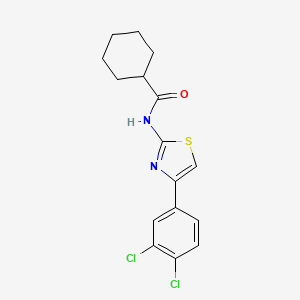


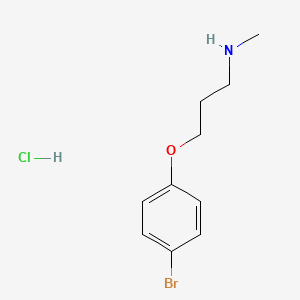
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
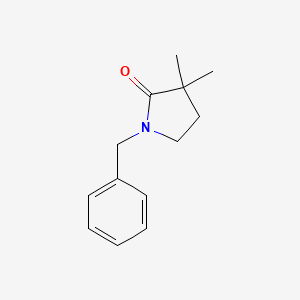
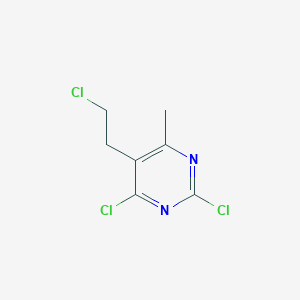
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
